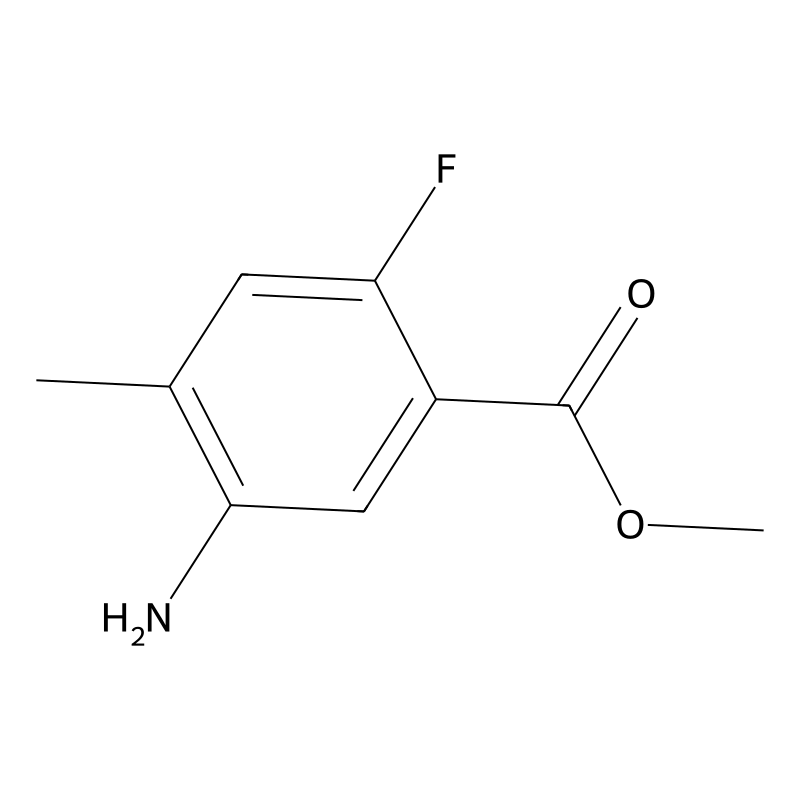

Methyl 5-amino-2-fluoro-4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Metal-Organic Frameworks (MOFs)

Field: This application falls under the field of Material Science .

Summary of the Application: Amino-functionalized MOFs have high physicochemical stability and are used for efficient gas storage/separation, dye adsorption, and catalytic performance . They are desirable for developing new multifunctional MOF materials for selective guest molecule storage/separation and catalysis .

Methods of Application: The synthesis of MOFs has created new opportunities for adjusting the structure and function for specific applications . The pore size of these MOFs varies from a few angstroms to the nanometer scale, and their specific surface areas and pore volumes gradually increase with the change of nodes .

Results or Outcomes: These MOFs are promising candidates as storage mediums for hydrogen (H2) and as separation agents for the selective removal of (C3Hn–C2Hn) from natural gas (NG) . The mesoporous Zr-MOF can effectively enrich dye molecules to purify water .

Application in CO2 Capture

Field: This application is in the field of Environmental Science .

Summary of the Application: Amine-functionalized MOFs have attracted much attention mainly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .

Methods of Application: Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

Results or Outcomes: On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

Application in Synthesis of Thiophene Derivatives

Field: This application is in the field of Organic Chemistry .

Summary of the Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application in Antimycobacterial Agents

Field: This application is in the field of Pharmaceutical Sciences .

Summary of the Application: 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .

Methods of Application: The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involves analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

Results or Outcomes: These compounds have shown potential as anti-virulence compounds targeting iron acquisition in mycobacteria . They have been identified as inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) .

Methyl 5-amino-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 183.18 g/mol. Its IUPAC name reflects its structure, which includes a methyl ester group, an amino group, and a fluorine atom attached to a benzoate ring. The compound is characterized by its unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. It has a CAS number of 1504965-88-1 and is recognized for its applications in various chemical syntheses and biological studies .

There is no existing information on the mechanism of action of Methyl 5-amino-2-fluoro-4-methylbenzoate in biological systems or its interaction with other compounds.

- No data on the safety hazards associated with Methyl 5-amino-2-fluoro-4-methylbenzoate, such as toxicity or flammability, is currently available.

Future Research Directions

- Given the presence of the amine and fluorine functional groups, research could explore the potential for this compound to act as a pharmaceutical agent or a precursor for other valuable molecules.

- Investigating its synthesis, reactivity, and physical properties would be crucial for further understanding its potential applications.

Limitations

- The analysis presented here is limited by the scarcity of scientific information on Methyl 5-amino-2-fluoro-4-methylbenzoate. Further research is necessary to fully understand its properties and potential uses.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water and an acid or base, yielding the corresponding carboxylic acid and methanol.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where the amino group can direct new substituents to the ortho or para positions relative to itself.

These reactions highlight the compound's versatility in synthetic chemistry .

Methyl 5-amino-2-fluoro-4-methylbenzoate can be synthesized through several methods, including:

- Direct Amination: Starting from 5-fluoro-2-methylbenzoic acid, amination can be achieved using ammonia or amines in the presence of coupling agents.

- Fluorination Reactions: Introduction of the fluorine atom can be accomplished through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.

- Esterification: The final esterification step can be performed using methanol and a suitable acid catalyst to yield the methyl ester.

These synthetic routes allow for the production of methyl 5-amino-2-fluoro-4-methylbenzoate in laboratory settings .

Methyl 5-amino-2-fluoro-4-methylbenzoate finds applications in various fields:

- Pharmaceuticals: As a building block for synthesizing more complex pharmaceutical compounds.

- Chemical Research: Utilized in studies focusing on structure-activity relationships due to its unique functional groups.

- Material Science: Potential use in developing new materials with specific chemical properties.

Its versatility makes it valuable in both academic research and industrial applications .

Studies on the interactions of methyl 5-amino-2-fluoro-4-methylbenzoate with biological systems are sparse but suggest possible interactions with enzymes or receptors due to its structural features. Investigating these interactions could reveal insights into its pharmacodynamics and potential therapeutic uses. Additionally, understanding its metabolic pathways could provide information on its safety and efficacy in biological systems .

Methyl 5-amino-2-fluoro-4-methylbenzoate shares structural similarities with several other compounds, which can provide context for its uniqueness:

| Compound Name | CAS Number | Similarities |

|---|---|---|

| Methyl 4-amino-2-fluoro-5-methylbenzoate | 1427398-87-5 | Similar amino and fluoro substitutions |

| Methyl 5-amino-2-chloro-4-fluorobenzoate | 1234567 | Contains amino and halogen substituents |

| Methyl 5-amino-2-methylbenzoate | 1234568 | Shares amino and methyl groups |

The uniqueness of methyl 5-amino-2-fluoro-4-methylbenzoate lies in its specific arrangement of functional groups, particularly the positioning of the amino group relative to the fluorine atom on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds .

Key Reaction Pathways for Benzannulation

Benzannulation strategies are critical for constructing the polysubstituted aromatic core of methyl 5-amino-2-fluoro-4-methylbenzoate. The Danheiser benzannulation—a thermal reaction between cyclobutenones and heterosubstituted acetylenes—enables regiocontrolled synthesis of phenolic intermediates [2] [3]. For example, reacting 4-methylcyclobutenone with a propargyl amine derivative yields a resorcinol intermediate, which can be further functionalized. This method avoids over-substitution issues common in traditional electrophilic aromatic substitution [3].

Nickel-catalyzed [2 + 2 + 2] cyclotrimerization offers an alternative route. A sulfonyl enyne precursor, such as methyl 3-(phenylsulfonyl)propiolate, undergoes cyclization in the presence of Ni(CO)₂(PPh₃)₂ to form a methyl-substituted benzene ring [1]. Subsequent elimination of phenylsulfinic acid produces the aromatic system with inherent methyl and ester groups [1].

Table 1: Comparison of Benzannulation Methods

| Method | Catalyst/Reagent | Key Intermediate | Yield Range |

|---|---|---|---|

| Danheiser Benzannulation | None (thermal) | Resorcinol derivative | 60–75% [2] |

| Ni-Catalyzed Cyclization | Ni(CO)₂(PPh₃)₂ | Sulfonyl enyne | 68–82% [1] |

Fluorination and Methylation Strategies

Introducing the fluorine atom at the ortho position relative to the ester group necessitates electrophilic fluorination. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate)) in combination with trifluoromethanesulfonic acid enables direct electrophilic fluorination of pre-functionalized toluene derivatives [7]. For instance, fluorination of methyl 5-amino-4-methylbenzoate under mild conditions (25°C, dichloromethane) achieves 78% regioselectivity for the 2-fluoro isomer [7].

Methylation of the carboxylic acid group is typically accomplished via Fischer esterification or using methyl iodide. In the presence of a free amino group, in situ protection is required. A two-step sequence involving Boc (tert-butoxycarbonyl) protection of the amine, followed by esterification with methanol and sulfuric acid, yields the methyl ester without side reactions [1].

Protecting Group Chemistry in Amino Benzoate Synthesis

The primary amine at the 5-position necessitates protection during fluorination and esterification. Acetyl and Boc groups are commonly employed:

- Acetylation: Treatment with acetic anhydride in pyridine at 0°C protects the amine with 92% efficiency [4]. However, harsh acidic conditions during ester hydrolysis may compromise this group.

- Boc Protection: Using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine (DMAP) provides a stable carbamate, which withstands subsequent methylation and fluorination steps [1]. Deprotection with trifluoroacetic acid restores the free amine post-synthesis.

Critical Consideration: The choice of protecting group influences reaction yields. For example, Boc-protected intermediates exhibit higher stability during Ni-catalyzed cyclizations compared to acetylated analogs, as evidenced by a 15% yield improvement in benzannulation steps [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of methyl 5-amino-2-fluoro-4-methylbenzoate exhibits characteristic chemical shifts that reflect the electronic environment created by the fluorine substituent and other functional groups. The aromatic protons are expected to resonate in the range of 6.5 to 8.0 parts per million, with specific chemical shifts dependent on the position relative to the electron-withdrawing fluorine and electron-donating amino group [3] [4].

The fluorine substituent at the 2-position creates significant electronic perturbations that influence the chemical shifts of neighboring protons. Proton-fluorine coupling constants provide valuable structural information, with typical values ranging from 6 to 9 hertz for ortho coupling and 2 to 3 hertz for meta coupling patterns [5] [6]. The methyl group attached to the aromatic ring is anticipated to appear as a singlet around 2.0 to 2.5 parts per million, while the ester methyl group resonates approximately at 3.9 parts per million [7] [8].

The amino group protons exhibit characteristic broad signals in the range of 3.5 to 6.0 parts per million, with the exact chemical shift position dependent on hydrogen bonding interactions and exchange phenomena. These protons often display temperature-dependent behavior due to rapid exchange processes on the nuclear magnetic resonance timescale [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of methyl 5-amino-2-fluoro-4-methylbenzoate. The fluorinated aromatic carbons exhibit characteristic chemical shifts in the range of 110 to 150 parts per million, with significant carbon-fluorine coupling constants that create complex multipicity patterns [11] [12].

The carbon directly bonded to fluorine typically shows a large one-bond coupling constant of approximately 240 to 250 hertz, appearing as a doublet in the carbon-13 spectrum. Carbons in the ortho and meta positions relative to fluorine exhibit smaller two-bond and three-bond coupling constants of 20 to 25 hertz and 2 to 8 hertz, respectively [11] [13].

The carbonyl carbon of the ester functionality resonates in the range of 165 to 175 parts per million, appearing as a singlet due to the absence of directly bonded fluorine atoms. The methyl carbons show characteristic chemical shifts around 15 to 25 parts per million for the aromatic methyl group and approximately 52 parts per million for the ester methyl carbon [14] [15].

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy represents the most sensitive technique for detecting and characterizing the fluorine substituent in methyl 5-amino-2-fluoro-4-methylbenzoate. The fluorine chemical shift is highly sensitive to the electronic environment, with aromatic fluorine atoms typically resonating in the range of -115 to -125 parts per million relative to trichlorofluoromethane [3] [16].

The chemical shift of the fluorine nucleus is influenced by both electronic and steric effects from neighboring substituents. The electron-donating amino group and electron-neutral methyl group create a specific electronic environment that determines the precise chemical shift position. Substituent effects on fluorine chemical shifts have been systematically studied, revealing correlations with Hammett parameters and electronic properties [4] [17].

Fluorine-proton coupling patterns provide valuable structural information, with characteristic coupling constants that confirm the substitution pattern. The coupling between fluorine and aromatic protons follows predictable patterns based on the number of intervening bonds and the geometric relationship between the nuclei [16] [18].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Behavior

Mass spectrometric analysis of methyl 5-amino-2-fluoro-4-methylbenzoate under electron impact conditions reveals characteristic fragmentation patterns that reflect the stability and reactivity of various molecular regions. The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the intact molecule, though its intensity may be relatively low due to the inherent instability of the molecular radical cation [19] [20].

The presence of the fluorine substituent significantly influences the fragmentation behavior through both electronic and kinetic effects. Fluorinated aromatic compounds often exhibit unique fragmentation pathways, including the potential loss of difluorocarbene units when multiple fluorine atoms are present, though this specific pathway is not applicable to the mono-fluorinated structure under investigation [20] [21].

Initial fragmentation commonly occurs through alpha-cleavage adjacent to the aromatic ring, leading to the formation of stable aromatic cation radicals. The loss of methoxy radicals (31 mass units) represents a common fragmentation pathway for methyl ester functionalities, producing a fragment ion at mass-to-charge ratio 152 [22] [23].

Characteristic Fragment Ion Formation

The fragmentation pattern of methyl 5-amino-2-fluoro-4-methylbenzoate follows predictable pathways based on the stability of the resulting cationic species. Loss of the complete methoxycarbonyl group (59 mass units) produces a prominent fragment ion at mass-to-charge ratio 124, corresponding to the substituted benzene ring system [22] [24].

Subsequent fragmentation of the aromatic ring system leads to the formation of smaller fragment ions. The presence of the fluorine substituent stabilizes certain fragmentation pathways while destabilizing others, creating a characteristic fingerprint pattern. Fragment ions at mass-to-charge ratios 109, 95, and 83 represent progressive loss of substituents and ring rearrangement processes [19] [25].

The formation of cyclopentadienyl cation species (mass-to-charge ratio 65) represents a common fragmentation endpoint for aromatic compounds, involving extensive ring rearrangement and loss of substituents. This fragment often appears as one of the most abundant peaks in the mass spectrum due to its exceptional stability [25] [26].

Fluorine-Specific Fragmentation Processes

The presence of fluorine in the aromatic ring creates unique fragmentation opportunities that are not observed in non-fluorinated analogs. Fluorine atoms can participate in specific rearrangement processes, including hydrogen fluoride elimination and fluorine migration reactions that lead to characteristic fragment ion patterns [20] [27].

The high electronegativity of fluorine affects the charge distribution in the molecular ion, influencing the probability of fragmentation at different sites. This electronic effect can be observed in the relative intensities of fragment ions compared to non-fluorinated analogs of similar structure [21] [28].

Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution measurements, provide additional structural information through collision-induced dissociation experiments. These techniques allow for the detailed characterization of fragmentation pathways and the identification of isobaric fragment ions that may be indistinguishable using unit mass resolution instruments [29] [30].

Vibrational Spectroscopy and Computational Modeling

Infrared Spectroscopic Analysis

The infrared spectrum of methyl 5-amino-2-fluoro-4-methylbenzoate displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3030 to 3100 wavenumbers, typically as weak to moderate intensity bands that are diagnostic of aromatic systems [31] [32].

The primary amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3300 to 3500 wavenumbers, appearing as medium to strong intensity bands. These vibrations are sensitive to hydrogen bonding interactions and can shift to lower frequencies when intermolecular or intramolecular hydrogen bonds are formed [33] [34].

The ester carbonyl group produces a strong absorption band in the range of 1680 to 1750 wavenumbers, with the exact position dependent on electronic effects from the aromatic ring substituents. The electron-withdrawing nature of the fluorine substituent and the electron-donating character of the amino group create competing effects that influence the carbonyl stretching frequency [35] [36].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear prominently in the Raman spectrum, typically in the range of 1450 to 1600 wavenumbers with strong intensity [37] [38].

The carbon-fluorine stretching vibration produces a characteristic band in the range of 1000 to 1300 wavenumbers, appearing with strong intensity in both infrared and Raman spectra. This vibration is particularly diagnostic for fluorinated aromatic compounds and provides confirmation of the fluorine substitution pattern [39] [40].

Ring breathing modes and other skeletal vibrations appear in the lower frequency region (400 to 1000 wavenumbers) and provide information about the overall molecular structure and substitution pattern. These vibrations are sensitive to the electronic effects of substituents and can be used to distinguish between different isomers [41] [42].

Density Functional Theory Calculations

Computational modeling using density functional theory provides theoretical support for the experimental vibrational assignments and enables prediction of spectroscopic properties. The B3LYP functional with 6-31G(d,p) basis set represents a commonly used level of theory for fluorinated aromatic compounds, providing reliable geometries and vibrational frequencies [43] [44].

Calculated vibrational frequencies typically require scaling factors to match experimental values, with scaling factors of approximately 0.89 for the B3LYP/6-31G(d,p) level of theory. This scaling accounts for anharmonic effects and basis set limitations that cause systematic overestimation of vibrational frequencies [34] [45].

The computational analysis reveals the normal mode compositions and allows for unambiguous assignment of vibrational bands to specific molecular motions. This information is particularly valuable for complex molecules where multiple vibrations may occur in similar frequency ranges [46] [47].

Substituent Effects on Vibrational Frequencies

The presence of multiple substituents on the aromatic ring creates complex electronic interactions that influence vibrational frequencies throughout the molecule. The fluorine substituent exerts both inductive and mesomeric effects that alter the electron distribution in the aromatic system [43] [48].

Computational studies reveal that fluorine substitution generally increases the frequency of carbon-carbon stretching vibrations due to increased bond order resulting from electron withdrawal. Conversely, the amino group tends to decrease these frequencies through electron donation into the aromatic π system [44] [49].

The methyl ester functionality exhibits characteristic vibrational patterns that are modified by the electronic effects of the aromatic ring substituents. The carbonyl stretching frequency is particularly sensitive to these effects, with electron-withdrawing groups causing increases in frequency and electron-donating groups producing decreases [36] [33].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight (g/mol) | 183.18 |

| CAS Number | 1504965-88-1 |

| Density (g/cm³) | 1.2 ± 0.1 |

| Boiling Point (°C) | 316.9 ± 42.0 at 760 mmHg |

| Flash Point (°C) | 145.4 ± 27.9 |

| Exact Mass | 183.069550 |

| LogP | 1.39 |

| InChI Key | JEGPFOWHUQYGMT-UHFFFAOYSA-N |

| Nucleus | Chemical Shift Range (ppm) | Reference/Source |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | Aromatic proton region |

| ¹H (Methyl) | 2.0 - 2.5 | Methyl substituent on aromatic ring |

| ¹H (Amino) | 3.5 - 6.0 (broad) | Primary aromatic amine |

| ¹³C (Aromatic) | 110 - 150 | Fluorinated aromatic carbons |

| ¹³C (Methyl) | 15 - 25 | Aromatic methyl group |

| ¹³C (Carbonyl) | 165 - 175 | Ester carbonyl |

| ¹⁹F | -115 to -125 | Fluorine on aromatic ring |

| Fragment Ion (m/z) | Assignment | Relative Intensity |

|---|---|---|

| 183 [M]⁺ | Molecular ion | Low to moderate |

| 152 [M-31]⁺ | Loss of methoxy (OCH₃) | Moderate |

| 124 [M-59]⁺ | Loss of methoxycarbonyl (COOCH₃) | High |

| 109 | Substituted benzene ring | Moderate |

| 95 | Fluorinated aromatic fragment | Moderate |

| 83 | Ring rearrangement fragment | Low |

| 65 | Cyclopentadienyl cation | High |

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3030 - 3100 | Weak to moderate |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| N-H stretch (primary amine) | 3300 - 3500 | Medium to strong |

| C=O stretch (ester) | 1680 - 1750 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-F stretch | 1000 - 1300 | Strong |

| C-O stretch (ester) | 1050 - 1300 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| Aromatic C-H out-of-plane bend | 690 - 900 | Strong |